Manganese citrate decahydrate

描述

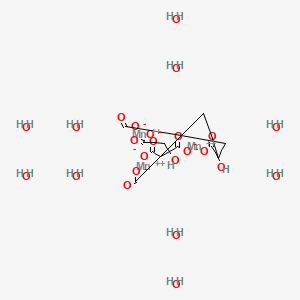

Manganese citrate decahydrate is a chemical compound with the formula Mn3(C6H5O7)2•10H2O . It is a coordination complex where manganese ions are coordinated with citrate anions and water molecules. This compound is known for its pale pink color and is used in various scientific and industrial applications due to its unique properties .

准备方法

Synthetic Routes and Reaction Conditions

Manganese citrate decahydrate can be synthesized by reacting manganese chloride with citric acid in an aqueous solution. The reaction typically involves dissolving citric acid in distilled water to form an anhydrous citric acid solution, followed by the addition of manganese chloride. The mixture is then allowed to react, forming manganese citrate, which can be crystallized and hydrated to obtain the decahydrate form .

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process includes the preparation of a citric acid solution, addition of manganese chloride, and controlled crystallization to ensure the formation of the decahydrate. The product is then purified and dried to achieve the desired quality and purity .

化学反应分析

Types of Reactions

Manganese citrate decahydrate undergoes various chemical reactions, including:

Oxidation: Manganese in the compound can be oxidized to higher oxidation states.

Reduction: The manganese ions can also be reduced to lower oxidation states.

Substitution: Citrate ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled pH and temperature conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese oxides, while reduction reactions can produce manganese metal or lower oxidation state manganese compounds .

科学研究应用

Nutritional Applications

1. Animal Feed Supplementation

Manganese citrate decahydrate is extensively used in the animal feed industry as a source of manganese, essential for livestock and poultry health. It supports bone development, enzyme function, and metabolism in animals. Studies indicate that supplementation can enhance growth performance and reproductive efficiency in livestock .

2. Human Dietary Supplement

In human nutrition, this compound acts as a dietary supplement to prevent manganese deficiency, which can lead to osteoporosis and metabolic disorders. Its bioavailability is higher compared to other manganese salts, making it an effective choice for supplementation .

Pharmaceutical Applications

1. Drug Formulation

this compound is utilized in various pharmaceutical formulations. It serves as an excipient and active ingredient in medications aimed at treating conditions related to manganese deficiency. Its stability allows for long-term storage without degradation .

2. Diagnostic Agent

This compound is also employed as a diagnostic agent in biochemical assays. It reacts with human serum to form complexes that can be used to measure enzyme activities such as peroxidase activity, which is crucial for various metabolic processes .

Research Applications

1. Structural Analysis

this compound is used in structural analysis of proteins, particularly iron-containing proteins like ferritin and myoglobin. It aids in understanding protein structures through various spectroscopic techniques .

2. Enzyme Activity Studies

Research has demonstrated the utility of this compound in studying liver enzyme activities during aging and under different treatment conditions. Its role in facilitating enzymatic reactions makes it valuable for biochemical research .

Case Studies

作用机制

The mechanism of action of manganese citrate decahydrate involves the release of manganese ions in solution. These ions can interact with various molecular targets, including enzymes and proteins, to catalyze biochemical reactions. The citrate anions help stabilize the manganese ions and facilitate their transport and absorption in biological systems .

相似化合物的比较

Similar Compounds

Manganese sulfate: Another common manganese compound used in agriculture and industry.

Manganese chloride: Used in similar applications but has different solubility and reactivity properties.

Manganese acetate: Used in chemical synthesis and as a catalyst.

Uniqueness

Manganese citrate decahydrate is unique due to its coordination with citrate anions, which enhances its solubility and bioavailability compared to other manganese compounds. This makes it particularly useful in biological and medical applications where efficient manganese delivery is required .

生物活性

Manganese citrate decahydrate is a manganese salt of citric acid, often used in various biological and chemical applications. Its chemical formula is and it has garnered attention for its potential biological activities, particularly in enzymatic reactions and as a dietary supplement.

Enzymatic Role

Manganese plays a crucial role in various enzymatic processes within the human body. It acts as a cofactor for several enzymes, including:

- Superoxide Dismutase (SOD) : This enzyme protects cells from oxidative stress by catalyzing the dismutation of superoxide into oxygen and hydrogen peroxide.

- Arginase : Involved in the urea cycle, it converts arginine into urea and ornithine, playing a role in nitrogen metabolism.

- Glycosyltransferases : These enzymes are involved in the synthesis of glycoproteins and glycolipids, which are essential for cell signaling and structural integrity.

The presence of this compound enhances the activity of these enzymes due to its ability to release manganese ions in physiological conditions, facilitating various biochemical reactions .

Absorption and Bioavailability

Manganese citrate is known for its improved bioavailability compared to other manganese salts. Studies indicate that manganese citrate can be effectively absorbed in the gastrointestinal tract, making it a preferable choice for dietary supplementation. This increased absorption is attributed to the chelation effect of citric acid, which enhances solubility and transport across intestinal membranes .

Case Studies

- Oxidative Stress Reduction : A study examined the effects of manganese citrate on oxidative stress markers in patients with chronic diseases. Results indicated that supplementation led to a significant reduction in malondialdehyde (MDA) levels, suggesting decreased lipid peroxidation and improved antioxidant status .

- Bone Health : Research has shown that manganese is vital for bone formation. In a clinical trial involving postmenopausal women, those supplemented with manganese citrate demonstrated increased bone mineral density compared to a placebo group, indicating potential benefits for osteoporosis prevention .

- Metabolic Effects : Manganese citrate has been investigated for its role in glucose metabolism. In diabetic models, supplementation improved insulin sensitivity and reduced fasting blood glucose levels, suggesting a beneficial effect on metabolic health .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : By acting as a cofactor for SOD, manganese citrate helps mitigate oxidative damage by promoting the conversion of harmful superoxide radicals into less harmful molecules.

- Metabolic Regulation : Manganese influences several metabolic pathways, including carbohydrate metabolism and lipid synthesis, thereby playing a role in energy homeostasis.

- Bone Formation : Manganese is essential for collagen synthesis and bone mineralization, contributing to overall skeletal health.

Data Table: Comparison of Manganese Sources

| Source | Bioavailability | Key Benefits |

|---|---|---|

| Manganese Citrate | High | Enhanced absorption, antioxidant |

| Manganese Sulfate | Moderate | Commonly used but less effective |

| Manganese Oxide | Low | Poor absorption |

属性

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;manganese(2+);decahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Mn.10H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;10*1H2/q;;3*+2;;;;;;;;;;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLZOTLXESSOMN-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.O.O.O.O.[Mn+2].[Mn+2].[Mn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Mn3O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60242101 | |

| Record name | Manganese citrate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96030-94-3 | |

| Record name | Manganese citrate decahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096030943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese citrate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANGANESE CITRATE DECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z2OA6A13N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。